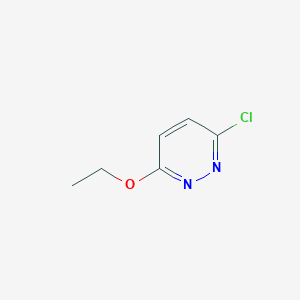

3-Chloro-6-ethoxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-ethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEBQGWXQGASGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294083 | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-20-9 | |

| Record name | 17321-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-ethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chloro-6-ethoxypyridazine: Principles, Protocol, and Mechanistic Insights

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-chloro-6-ethoxypyridazine, a valuable heterocyclic intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also a deep dive into the underlying chemical principles and mechanistic rationale that govern the transformation. Our focus is on providing a self-validating system of protocols, grounded in established chemical literature, to ensure reproducibility and a thorough understanding of the synthetic pathway.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most prevalent and efficient pathway to this compound involves a two-step synthetic sequence. This strategy begins with the conversion of a readily available starting material, maleic hydrazide (pyridazine-3,6-diol), into the key intermediate, 3,6-dichloropyridazine. This is followed by a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the desired ethoxy group.

This approach is favored due to the commercial availability and relatively low cost of maleic hydrazide, as well as the generally high yields and operational simplicity of the subsequent reactions. Understanding the nuances of each step is critical to achieving a high purity final product.

Caption: Overall synthetic strategy for this compound.

Synthesis of the Key Intermediate: 3,6-Dichloropyridazine

The initial and crucial step in this synthetic sequence is the conversion of maleic hydrazide to 3,6-dichloropyridazine. This transformation can be achieved through various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common and effective choice.[1][2]

Mechanistic Considerations

The reaction of maleic hydrazide with phosphorus oxychloride is a complex process. Maleic hydrazide exists in tautomeric forms, and the diol form is susceptible to reaction with POCl₃. The hydroxyl groups are converted into good leaving groups, which are subsequently displaced by chloride ions. The driving force for this reaction is the formation of stable phosphorus-oxygen bonds.

Experimental Protocol: Chlorination of Maleic Hydrazide

This protocol is based on established procedures for the synthesis of 3,6-dichloropyridazine.[1][2][3]

Materials:

-

Maleic hydrazide (pyridazine-3,6-diol)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask (2L)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 2L round-bottom flask, under a nitrogen atmosphere, charge maleic hydrazide (125g, 1115 mmol).

-

Carefully add phosphorus oxychloride (520 ml, 5576 mmol) at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).

-

After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to remove excess POCl₃, resulting in a thick mass.

-

Dilute the residue with ethyl acetate (1L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This quenching process is highly exothermic and releases gases. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1L) and then brine (1L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.

Typical Yield: 85%[2]

| Parameter | Value | Reference |

| Maleic Hydrazide | 125 g (1115 mmol) | [2] |

| Phosphorus Oxychloride | 520 ml (5576 mmol) | [2] |

| Reaction Temperature | 80 °C | [2] |

| Reaction Time | Overnight | [2] |

| Expected Yield | 151 g (85%) | [2] |

The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3,6-dichloropyridazine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[4] This class of reactions is fundamental in the synthesis of substituted aromatic and heteroaromatic compounds.

The SNAr Mechanism: A Stepwise Pathway

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack: The nucleophile (ethoxide ion) attacks one of the carbon atoms bearing a chlorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step.[1][5]

-

Leaving Group Departure: The negative charge in the Meisenheimer complex is delocalized over the ring and, in the case of pyridazine, onto the nitrogen atoms. The departure of the chloride ion as a leaving group restores the aromaticity of the pyridazine ring, yielding the final product.

Caption: The two-step mechanism of the SNAr reaction.

The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This is a key reason why SNAr reactions proceed readily on such heterocyclic systems.

Regioselectivity: Why the Ethoxy Group Adds at the 6-Position

In the case of 3,6-dichloropyridazine, the two chlorine atoms are electronically equivalent. Therefore, the substitution of the first chlorine atom can occur at either the 3- or 6-position, leading to the same product. However, if the starting material were unsymmetrically substituted, the regioselectivity would be a critical consideration, governed by the electronic and steric environment around each potential reaction site.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on chloropyridazines.[4]

Materials:

-

3,6-Dichloropyridazine

-

Sodium ethoxide (can be prepared in situ from sodium and ethanol)

-

Anhydrous ethanol

-

Chloroform

-

Anhydrous sodium sulfate

-

Benzene

-

Alumina for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

To a solution of 3,6-dichloropyridazine in anhydrous ethanol, add one equivalent of the sodium ethoxide solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Take up the residue in a small amount of water and extract with chloroform.

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.

-

Dissolve the residue in benzene and purify by column chromatography on alumina, eluting with benzene.

-

Collect the fractions containing the product and evaporate the solvent to obtain this compound.

| Parameter | Value | Reference |

| Reactants | 3,6-Dichloropyridazine, Sodium Ethoxide | [4] |

| Solvent | Anhydrous Ethanol | [4] |

| Temperature | Room Temperature | [4] |

| Purification | Column Chromatography (Alumina) | [4] |

Safety Considerations: A Commitment to Laboratory Safety

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic fumes.[6][7][8][9] Always handle phosphorus oxychloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Have a suitable quenching agent, such as sodium bicarbonate solution, readily available.

-

3,6-Dichloropyridazine: This compound is a halogenated heterocycle and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Sodium Metal: Sodium reacts violently with water and can ignite in air. Handle under an inert atmosphere or in a dry solvent.

-

Solvents: The solvents used in this synthesis (ethanol, chloroform, benzene) are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion and Future Perspectives

The synthesis of this compound via the chlorination of maleic hydrazide followed by a nucleophilic aromatic substitution is a robust and well-established pathway. A thorough understanding of the reaction mechanisms, particularly the SNAr process, allows for the rational optimization of reaction conditions to achieve high yields and purity. As a versatile building block, this compound will likely continue to play a significant role in the discovery and development of new chemical entities with potential therapeutic applications. Further research may focus on developing greener and more sustainable synthetic routes to this important intermediate.

References

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P

- SAFETY DATA SHEET - Spectrum Chemical. (2015). (URL not available)

- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)

- 3-chloro-6-(1-ethoxyethenyl)Pyridazine synthesis - ChemicalBook. (URL not available)

-

Itai, T., & Sako, S. (1962). Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3- and 6-Positions of 3,6-Dichloropyridazine 1-Oxide. Chemical and Pharmaceutical Bulletin, 10(10), 933-937. [Link]

- Phosphorus Oxychloride | Air Liquide Malaysia. (URL not available)

- ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (URL not available)

- phosphorus oxychloride - Report | CAMEO Chemicals | NOAA. (URL not available)

- Nucleophilic aromatic substitution - Wikipedia. (URL not available)

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P

- Organic Syntheses Procedure. (URL not available)

- US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google P

- US3004027A - Process for purification of 3,6-dichloropyridazine - Google P

- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL not available)

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). (URL not available)

- Aromatic Nucleophilic Substitution | Dalal Institute. (URL not available)

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL not available)

- 3,6-Dichloropyridazine synthesis - ChemicalBook. (URL not available)

- Chemical Studies on 3,6-Dichloropyridazine (Part 2) | Semantic Scholar. (URL not available)

- 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - ChemicalBook. (URL not available)

- Chemical Studies on 3,6-Dichloropyridazine (Part 2)

- 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - ChemicalBook. (URL not available)

- 3-CHLORO-6-(2,4-DICHLOROPHENYL)-PYRIDAZINE synthesis - ChemicalBook. (URL not available)

- 3-Chloro-6-iodo-4-methylpyridazine - Benchchem. (URL not available)

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P

- US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google P

- 3-Chloro-6-methylpyridazine 97 1121-79-5 - Sigma-Aldrich. (URL not available)

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. my.airliquide.com [my.airliquide.com]

- 8. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

physicochemical properties of 3-Chloro-6-ethoxypyridazine

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-ethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and handling protocols for this compound (CAS No: 17321-20-9). As a substituted pyridazine, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in research and development.

Section 1: Molecular and Physicochemical Profile

This compound is a pyridazine ring substituted with a chloro group at the 3-position and an ethoxy group at the 6-position. This substitution pattern dictates its electronic properties and reactivity, making it a versatile intermediate. The electron-withdrawing nature of the chlorine atom and the pyridazine nitrogens influences the molecule's reactivity, particularly towards nucleophilic substitution.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 17321-20-9[1]

-

Molecular Formula: C₆H₇ClN₂O[1]

-

Molecular Weight: 158.59 g/mol [1]

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. For instance, the XLogP3 value suggests moderate lipophilicity, a key factor in predicting cell membrane permeability.

| Property | Value | Source |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 293.1 ± 20.0 °C (Predicted) | [1] |

| Density | 1.235 g/cm³ | [1] |

| Flash Point | 131.1 °C | [1] |

| Vapor Pressure | 0.00308 mmHg at 25°C | [1] |

| Refractive Index | 1.514 | [1] |

| XLogP3 | 1.3 | [1][2] |

| Topological Polar Surface Area (TPSA) | 35 Ų | [1] |

| Monoisotopic Mass | 158.02469 Da | [2] |

Section 2: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound before its use in any application. The following workflow outlines standard methodologies.

Caption: Figure 1: Analytical Workflow for this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the related compound, 3-Chloro-6-methoxypyridazine, and is suitable for assessing the purity of this compound.[3] The choice of a C18 column is based on the compound's moderate polarity, allowing for effective separation via reverse-phase chromatography.

Objective: To determine the purity of a sample by calculating the area percentage of the main peak.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[3]

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: 70% A to 20% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Methodology:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject a blank (Acetonitrile) to establish a baseline.

-

Inject the prepared sample.

-

Run the gradient program and record the chromatogram.

-

Data Analysis: Integrate all peaks and calculate the area percentage of the main peak corresponding to this compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Expected Spectral Characteristics

-

¹H NMR: Protons on the pyridazine ring are expected in the aromatic region (δ 7.0-8.0 ppm). The ethoxy group will show a characteristic quartet (CH₂) and triplet (CH₃), likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.

-

¹³C NMR: Aromatic carbons of the pyridazine ring would appear in the δ 120-160 ppm range. The carbons of the ethoxy group would be more upfield.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 158. A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would confirm the presence of chlorine.

-

Infrared (IR) Spectroscopy: Expect C-H stretching from the aromatic ring and aliphatic ethoxy group, C=N and C=C stretching from the pyridazine ring (around 1400-1600 cm⁻¹), and a C-O-C stretch from the ether linkage.

Section 3: Reactivity and Synthetic Insights

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, making this compound a key intermediate for introducing various functional groups onto the pyridazine core. This reactivity is central to its utility in building more complex molecules for drug discovery.

Caption: Figure 2: Representative Synthesis of a Pyridazine Derivative.

A common synthetic route to 3-chloro-pyridazines involves the chlorination of the corresponding pyridazinone precursor. For example, 6-(4-chlorophenyl)-3(2H)pyridazinone can be converted to 3-chloro-6-(4-chlorophenyl)pyridazine using reagents like phosphorus oxychloride (POCl₃).[4] A similar strategy would apply to the synthesis of this compound from 6-ethoxypyridazin-3(2H)-one.

Section 4: Safety, Handling, and Storage Protocols

Adherence to safety protocols is non-negotiable when working with chemical reagents. The following guidelines are based on standard safety data for halogenated heterocyclic compounds.[5][6][7][8]

Caption: Figure 3: Safety and Handling Workflow.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5][8]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[7] Wash hands and any exposed skin thoroughly after handling.[5] Avoid the formation of dust and aerosols.[1][5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.

Section 5: Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the pyridazine core, a privileged scaffold in medicinal chemistry, and the reactive chlorine atom that serves as a handle for molecular elaboration.

-

Medicinal Chemistry: Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory effects.[9] This compound serves as a starting point for synthesizing libraries of novel pyridazine-containing molecules to be screened for therapeutic potential.

-

Organic Synthesis: It is a building block for creating more complex heterocyclic systems. The ethoxy group can also be modified or cleaved if necessary, adding another layer of synthetic versatility.

Conclusion

This compound is a valuable heterocyclic intermediate with well-defined physicochemical properties that make it suitable for applications in drug discovery and organic synthesis. Its moderate lipophilicity, defined melting point, and, most importantly, the reactive chloro-substituent, provide a solid foundation for its use as a molecular scaffold. A thorough understanding of its properties, coupled with rigorous analytical characterization and strict adherence to safety protocols, is essential for leveraging its full potential in scientific research.

References

-

Chemcd. (n.d.). 99366-83-3 Spectrum | 3-CHLORO-6-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDAZINE. [Link]

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

SIELC Technologies. (2018, May 16). 3-Chloro-6-methoxypyridazine. [Link]

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

PubChemLite. (n.d.). This compound (C6H7ClN2O). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 3-Chloro-6-methoxypyridazine | SIELC Technologies [sielc.com]

- 4. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

The Synthetic Cornerstone: A Technical Guide to 3-Chloro-6-ethoxypyridazine

CAS Number: 17321-20-9 | Molecular Formula: C₆H₇ClN₂O | Molecular Weight: 158.59 g/mol

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists on 3-Chloro-6-ethoxypyridazine. A versatile heterocyclic building block, this compound is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its unique electronic properties and strategically positioned reactive sites make it an invaluable scaffold in the design of novel therapeutics and agrochemicals. This document provides a comprehensive overview of its synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

This compound is a stable, solid organic compound under standard conditions. Its key physical and computed properties are summarized below, providing essential data for reaction planning and analytical characterization.

| Property | Value | Source |

| CAS Number | 17321-20-9 | - |

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.59 g/mol | |

| Melting Point | 60-62 °C | |

| Boiling Point | 293.1±20.0 °C (Predicted) | |

| XLogP3 | 1.3 | |

| SMILES | CCOC1=NN=C(C=C1)Cl | |

| InChIKey | FFEBQGWXQGASGB-UHFFFAOYSA-N |

Synthesis and Manufacturing

The most common and industrially viable route to this compound begins with the readily available precursor, 3,6-dichloropyridazine. The synthesis is a two-step process involving the initial formation of the dichloropyridazine ring followed by a selective mono-ethoxylation.

Step 1: Synthesis of 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine is a well-established process, typically achieved through the chlorination of pyridazine-3,6-diol (maleic hydrazide) using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[1].

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) portion-wise. The reaction is exothermic.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of ~8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine. The product can be further purified by column chromatography or recrystallization.

Step 2: Selective Mono-ethoxylation to this compound

The key to synthesizing this compound is the selective nucleophilic substitution of one chlorine atom on the 3,6-dichloropyridazine ring with an ethoxy group. This is typically achieved by reacting 3,6-dichloropyridazine with sodium ethoxide in ethanol. The reaction conditions can be tuned to favor the mono-substituted product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reagent Addition: To the sodium ethoxide solution, add 3,6-dichloropyridazine (1.0 eq) in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully add water to quench the reaction.

-

Extraction and Purification: Extract the mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the C-Cl bond, which readily participates in various cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the pyridazine ring, making it a valuable intermediate for library synthesis in drug discovery.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively unreactive aryl chloride.

Generalized Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography. A detailed protocol for a similar substrate can be found in the literature[2].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds[3][4]. This reaction is particularly useful for synthesizing substituted amino-pyridazines from this compound and a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful coupling of aryl chlorides.

Generalized Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired amino-pyridazine derivative. A practical example for a similar reaction can be found in the literature.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a chlorine atom provides a handle for further synthetic elaboration, making chloro-substituted pyridazines like this compound valuable starting materials for the synthesis of potential drug candidates.

For instance, pyridazine derivatives have been investigated for their potential as antihypertensive agents[5]. The 3-chloro-6-substituted pyridazine core can be further functionalized to interact with specific biological targets. Additionally, recent studies have highlighted the potential of chloropyridazine hybrids as promising anticancer agents that induce apoptosis and inhibit PARP-1[6]. The ability to readily modify the 3-position of the this compound ring through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its straightforward synthesis from readily available starting materials and the reactivity of its C-Cl bond in modern cross-coupling reactions make it an attractive building block for the construction of complex molecular architectures. This guide provides a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors, with the ultimate goal of accelerating innovation in drug discovery and development.

References

- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. Available at: [Link]

-

The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

-

This compound (C6H7ClN2O) - PubChemLite. Available at: [Link]

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.

Sources

- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-6-ethoxypyridazine: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting and boiling points of 3-chloro-6-ethoxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the physical constants themselves, but the rigorous experimental methodologies required for their accurate determination, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative chemical principles.

Introduction to this compound

This compound (CAS No: 17321-20-9) is a disubstituted pyridazine, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, are further modulated by the presence of a chloro substituent at the 3-position and an ethoxy group at the 6-position. The interplay of the electron-withdrawing inductive effect of the chlorine atom and the electron-donating mesomeric effect of the ethoxy group significantly influences the molecule's physicochemical properties, including its melting and boiling points. These properties are critical for its purification, characterization, and application in further synthetic transformations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value. This guide provides detailed protocols for the experimental verification of both.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 293.1 ± 20.0 °C | Predicted[1] |

| Density | 1.235 g/cm³ | [1] |

| Flash Point | 131.1 °C | [1] |

| Appearance | Off-white to yellow solid |

Structure-Property Relationships: The Influence of Chloro and Ethoxy Substituents

The melting and boiling points of a molecular compound are fundamentally governed by the strength of its intermolecular forces. In the case of this compound, these forces are a composite of dipole-dipole interactions and van der Waals forces.

The pyridazine ring itself is polar due to the presence of two electronegative nitrogen atoms, resulting in a significant dipole moment. The substituents at the 3 and 6 positions further modulate this polarity. The chlorine atom at the 3-position is strongly electron-withdrawing through its inductive effect, increasing the overall dipole moment of the molecule. Conversely, the ethoxy group at the 6-position is electron-donating through its mesomeric effect, which can partially counteract the inductive withdrawal of the chlorine. This electronic tug-of-war across the pyridazine ring influences the molecule's charge distribution and, consequently, the strength of its dipole-dipole interactions.

The relatively high predicted boiling point of this compound can be attributed to these strong dipole-dipole interactions, as well as its molecular weight. The melting point of 60-62 °C suggests that the molecule can pack into a moderately stable crystal lattice. The planarity of the pyridazine ring facilitates efficient packing, while the substituents may introduce some steric hindrance that affects the overall lattice energy.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step protocols for the accurate experimental determination of the melting and boiling points of this compound.

Part 1: Melting Point Determination using the Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is pure and has been properly dried to remove any residual solvent.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Crush the crystals into a fine powder using a spatula.

-

Open a capillary tube at one end and gently tap the open end into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Melting Point Apparatus Setup:

-

Turn on the melting point apparatus and allow it to pre-heat to a temperature approximately 10-15 °C below the expected melting point of 60 °C.

-

Carefully insert the capillary tube containing the sample into the sample holder of the apparatus.

-

-

Measurement:

-

Set the heating rate to a slow and steady increase of 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow, typically within 1-2 °C.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination using the Micro-Boiling Point Method

Given that the boiling point of this compound is predicted to be high, a micro-boiling point determination method is recommended to minimize the amount of substance required and to ensure safety.

Methodology:

-

Apparatus Setup:

-

Take a small test tube and add approximately 0.5 mL of this compound.

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring that the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable high-boiling liquid on a hot plate). The sample should be fully submerged in the heating liquid.

-

-

Measurement:

-

Begin heating the bath gently and stir continuously to ensure even heat distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly while still stirring.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

Record this temperature as the experimental boiling point.

-

It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Diagram of Micro-Boiling Point Determination Workflow:

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental step in its characterization and utilization in research and development. This guide has provided detailed, scientifically sound protocols for these measurements, emphasizing the importance of careful experimental technique. The discussion on structure-property relationships highlights the influence of the chloro and ethoxy substituents on the intermolecular forces that govern these physical constants. By following these methodologies, researchers can ensure the generation of reliable and reproducible data, contributing to the broader understanding and application of this important heterocyclic compound.

References

Sources

Navigating the Solubility Landscape of 3-Chloro-6-ethoxypyridazine: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Research

In the intricate journey of drug discovery and development, the physicochemical properties of a molecule are the foundational pillars upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its clinical success.[1] This guide is dedicated to a molecule of significant interest in medicinal chemistry: 3-Chloro-6-ethoxypyridazine. As a substituted pyridazine, a heterocyclic scaffold prevalent in numerous bioactive compounds, understanding its behavior in various solvent systems is crucial for researchers aiming to unlock its full potential.[2][3]

This document moves beyond a mere compilation of data. It is designed to be a comprehensive resource for scientists and researchers, providing not only a deep dive into the theoretical underpinnings of solubility but also actionable, field-proven experimental protocols. We will explore the nuanced interplay of molecular structure and solvent properties that govern the dissolution of this compound, empowering you to make informed decisions in your research endeavors.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

To predict and rationalize the solubility of this compound, we must first dissect its molecular architecture.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2O | [4] |

| Molecular Weight | 158.59 g/mol | [4] |

| Melting Point | 60-62 °C | [4] |

| Predicted XLogP3 | 1.3 | [4] |

| Structure | ||

The structure reveals a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, substituted with a chloro and an ethoxy group.[2] The nitrogen atoms introduce polarity and the capacity for hydrogen bonding, while the chloro and ethoxy groups contribute to its lipophilicity. The predicted XLogP3 of 1.3 suggests a compound with a balanced hydrophilic-lipophilic character, hinting at its potential solubility in a range of solvents.[4]

The fundamental principle of "like dissolves like" serves as our initial guide.[5] Solvents that can effectively interact with the polar nitrogen atoms and the somewhat nonpolar ethoxy and chloro-substituted ring will likely be good solvents for this compound.

The Spectrum of Solubility: A Theoretical and Practical Exploration

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, this involves the disruption of its crystal lattice and the solvation of the individual molecules by the solvent. This process is governed by the free energy change of dissolution.[6]

The Influence of Solvent Polarity

Solvent polarity is a key determinant of solubility.[5] We can anticipate the solubility of this compound across a spectrum of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, promoting solubility. The parent compound, pyridazine, is readily soluble in alcohols.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipoles that can interact with the polar aspects of the molecule. Given pyridazine's solubility in acetone, it is reasonable to expect good solubility of its derivative in these solvents.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the energy required to break the solute-solute interactions within the crystal lattice may not be sufficiently compensated by solute-solvent interactions, leading to lower solubility. Pyridazine itself exhibits low solubility in non-polar solvents like hexane.[7]

The following table presents illustrative solubility data to provide a practical framework for what a researcher might expect. Note: This data is hypothetical and should be experimentally verified.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C | Rationale |

| Methanol | Polar Protic | High | Hydrogen bonding with pyridazine nitrogens. |

| Ethanol | Polar Protic | High | Similar to methanol. |

| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderate | Dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Moderate | Good solvent for many organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | Ester functionality allows for some polar interactions. |

| Toluene | Nonpolar | Low to Moderate | Aromatic ring may offer some pi-stacking interactions. |

| Hexane | Nonpolar | Low | Primarily van der Waals forces, insufficient to overcome crystal lattice energy. |

The Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][8] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces in the solid state. Increasing the temperature provides this energy, shifting the equilibrium towards dissolution. This relationship is a critical consideration for processes such as recrystallization and formulation at elevated temperatures.

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate solubility data is the cornerstone of informed drug development. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound, a method often referred to as the "shake-flask" method.[9][10]

The Shake-Flask Method: A Gold Standard

This method establishes the thermodynamic equilibrium between the dissolved and undissolved solute.

Sources

- 1. rheolution.com [rheolution.com]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-6-ethoxypyridazine

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-6-ethoxypyridazine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this heterocyclic compound, underpinned by fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Structural Significance of this compound

This compound is a disubstituted pyridazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and intermolecular interactions, and for the rational design of new therapeutic agents. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular framework and the electronic environment of individual atoms. This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, offering a predictive analysis based on established substituent effects and spectral data from related compounds.

¹H NMR Spectral Analysis: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the two protons on the pyridazine ring and the five protons of the ethoxy group. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the chloro and ethoxy substituents, as well as the inherent electronic nature of the pyridazine ring.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.6 - 7.8 | Doublet | ~9.0 |

| H-5 | ~7.1 - 7.3 | Doublet | ~9.0 |

| OCH₂ | ~4.5 - 4.7 | Quartet | ~7.0 |

| CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 |

Rationale for Predictions:

-

Pyridazine Ring Protons (H-4 and H-5): The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent deshielding places the ring protons in the downfield region of the spectrum.

-

H-4: This proton is situated meta to the electron-donating ethoxy group and ortho to the electron-withdrawing chloro group. The inductive effect of the chlorine atom is expected to deshield H-4, shifting it further downfield.

-

H-5: This proton is ortho to the electron-donating ethoxy group, which would typically cause an upfield shift due to resonance effects. However, it is also meta to the chloro group. The net effect is a predicted chemical shift that is upfield relative to H-4.

-

Coupling: H-4 and H-5 are vicinal protons and are expected to exhibit a doublet-of-doublets splitting pattern with a typical ortho-coupling constant of approximately 9.0 Hz.

-

-

Ethoxy Group Protons (OCH₂ and CH₃):

-

Methylene Protons (OCH₂): These protons are directly attached to the oxygen atom, which is an electronegative element. This proximity results in a significant downfield shift, predicted to be in the range of 4.5 - 4.7 ppm. The signal will appear as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (CH₃): These protons are further from the electronegative oxygen atom and will therefore resonate at a much higher field (upfield), predicted to be around 1.4 - 1.6 ppm. The signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

-

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the four carbon atoms of the pyridazine ring and the two carbons of the ethoxy group. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | ~155 - 158 |

| C-6 | ~160 - 163 |

| C-4 | ~125 - 128 |

| C-5 | ~115 - 118 |

| OCH₂ | ~62 - 65 |

| CH₃ | ~14 - 16 |

Rationale for Predictions:

-

Pyridazine Ring Carbons:

-

C-3 and C-6: These carbons are directly attached to the electronegative nitrogen and either a chlorine or an oxygen atom. This results in significant deshielding, placing their signals at the lowest field in the aromatic region. C-6, bonded to the more electronegative oxygen of the ethoxy group, is predicted to be slightly more downfield than C-3, which is bonded to chlorine.

-

C-4 and C-5: These are protonated carbons in the pyridazine ring. C-4 is adjacent to the carbon bearing the chloro group, while C-5 is adjacent to the carbon with the ethoxy group. The electron-donating nature of the ethoxy group is expected to shield C-5, shifting its resonance upfield compared to C-4.

-

-

Ethoxy Group Carbons:

-

Methylene Carbon (OCH₂): This carbon is directly bonded to the highly electronegative oxygen atom, causing a significant downfield shift into the 62 - 65 ppm range.

-

Methyl Carbon (CH₃): This terminal carbon is the most shielded of all the carbons in the molecule, and its signal is expected to appear at the highest field (most upfield), in the 14 - 16 ppm range.

-

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹H and ¹³C NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

- Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16 to 64 scans, depending on the sample concentration.

- Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time (aq): 2-4 seconds.

- Spectral Width: A range of -2 to 12 ppm is typically sufficient.

3. ¹³C NMR Spectroscopy:

- Instrument: The same spectrometer as for ¹H NMR.

- Acquisition Parameters:

- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

- Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

- Relaxation Delay (d1): 2-5 seconds.

- Spectral Width: A range of 0 to 200 ppm is appropriate.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Perform baseline correction.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This in-depth technical guide has provided a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from analogous structures, we can confidently anticipate the key features of these spectra. The detailed experimental protocol provided will enable researchers to acquire high-quality data for the empirical validation of this analysis. This combined theoretical and practical approach is essential for the unambiguous structural characterization of novel compounds in the field of drug discovery and development.

References

-

Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

NIST Chemistry WebBook. (n.d.). Pyridazine, 3-chloro-6-methoxy-. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Pyridazine. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Introduction: The Analytical Imperative for Substituted Pyridazines

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-ethoxypyridazine

Pyridazine derivatives are a cornerstone of medicinal chemistry and materials science, recognized for their diverse biological activities, including antihypertensive and antimicrobial properties.[1] this compound (C₆H₇ClN₂O) is a key heterocyclic building block used in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and advanced materials.[2] Its precise structural characterization and quantification are paramount for ensuring the integrity of synthetic pathways, the purity of final products, and the validity of downstream research.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the robust mass spectrometry analysis of this compound. We will move beyond rote protocols to explore the underlying principles, justify experimental choices, and establish self-validating analytical systems for trustworthy and reproducible results.

Part 1: Foundational Principles & Analyte Characteristics

A successful mass spectrometry method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate crucial decisions, from sample preparation to the choice of ionization technique.

Physicochemical Profile

The structure and properties of this compound provide the basis for all methodological development.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | PubChem[3] |

| Monoisotopic Mass | 158.02469 Da | PubChem[3] |

| Molecular Weight | 158.60 g/mol | Parchem[4] |

| Predicted XlogP | 1.3 | PubChem[3] |

| Key Structural Features | Pyridazine ring, Chloro substituent, Ethoxy substituent | N/A |

The molecule's moderate polarity (XlogP of 1.3) and the presence of nitrogen atoms make it amenable to a variety of ionization techniques. The chlorine atom is a critical feature, as it imparts a characteristic isotopic signature (³⁵Cl/³⁷Cl) that is invaluable for identification.

The Critical Choice: Ionization Technique

The conversion of neutral this compound molecules into gas-phase ions is the heart of the MS experiment. The choice of ionization source fundamentally determines the nature of the resulting mass spectrum.

-

Electron Ionization (EI): This "hard" ionization technique uses high-energy electrons (typically 70 eV) to ionize the molecule, producing a molecular ion (M⁺•) and extensive, reproducible fragmentation.[5][6] EI is ideal for structural elucidation and creating library-searchable spectra.[5] However, for some molecules, the molecular ion can be weak or absent.

-

Chemical Ionization (CI): A "softer" technique than EI, CI uses a reagent gas (e.g., methane) to produce protonated molecules ([M+H]⁺).[6] This minimizes fragmentation, making it excellent for confirming the molecular weight of the analyte.[7] Negative Chemical Ionization (NCI) can be highly sensitive for halogenated compounds.[5]

-

Electrospray Ionization (ESI): ESI is a very soft ionization technique well-suited for liquid chromatography-mass spectrometry (LC-MS). It generates ions directly from a liquid solution, typically forming protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).[1][7] Its ability to handle less volatile compounds makes it a powerful alternative to GC-MS.

For this compound, both GC-MS (using EI or CI) and LC-MS (using ESI) are viable approaches. The choice depends on the analytical goal: EI for structural confirmation via fragmentation, and CI or ESI for unambiguous molecular weight determination and quantification.

Part 2: Experimental Design & Protocols

A robust analytical method is a self-validating system. This requires meticulous attention to detail from sample preparation through to data acquisition.

Workflow Overview

The logical flow of analysis ensures reproducibility and minimizes sources of error.

Protocol 1: GC-MS Analysis via Electron Ionization (EI)

This protocol is optimized for structural confirmation and identification based on fragmentation patterns.

1. Standard and Sample Preparation:

- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

- Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution from the stock solution using acetonitrile.

- Prepare unknown samples by dissolving them in acetonitrile to an estimated concentration within the calibration range.

- Transfer 1 mL of each standard and sample into a 2 mL autosampler vial.

2. Instrumentation and Method Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General-purpose column suitable for semi-polar analytes. |

| Inlet Temp | 250 °C | Ensures complete vaporization without thermal degradation. |

| Injection Vol. | 1 µL (Splitless mode) | Maximizes sensitivity for trace analysis. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with optimal efficiency. |

| MS System | Agilent 5977B or equivalent | Common, robust single quadrupole mass spectrometer. |

| Ion Source | Electron Ionization (EI) | To generate reproducible, library-searchable fragmentation. |

| Source Temp | 230 °C | Standard temperature to maintain cleanliness and performance. |

| Quad Temp | 150 °C | Standard temperature for stable mass filtering. |

| Electron Energy | 70 eV | Industry standard for consistent fragmentation and library matching.[5] |

| Scan Range | m/z 40-250 | Covers the expected molecular ion and key fragments. |

3. Data Acquisition and QC:

- Begin the sequence with a solvent blank (acetonitrile) to check for system contamination.

- Inject the mid-level calibration standard to confirm instrument performance (system suitability).

- Run the full calibration curve, followed by samples.

- Inject a quality control (QC) sample (a mid-level standard) every 10-15 sample injections to monitor instrument drift.

Protocol 2: LC-MS Analysis via Electrospray Ionization (ESI)

This protocol is ideal for quantifying the analyte and confirming its molecular weight, especially in complex matrices.

1. Standard and Sample Preparation:

- Follow steps 1-4 from the GC-MS preparation protocol. The same standards can be used.

- The mobile phase composition should be considered for sample diluent to ensure good peak shape. For reverse-phase methods, a 50:50 mix of acetonitrile and water is often a good starting point.

2. Instrumentation and Method Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | Waters Acquity UPLC or equivalent | High-pressure system for fast, efficient separations. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for retaining semi-polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a MS-compatible modifier that aids protonation.[8] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase LC. |

| Gradient | 5% B to 95% B over 5 min | A generic screening gradient to ensure elution of the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | Typical volume for UPLC systems. |

| MS System | Waters Xevo TQ-S or equivalent | High-sensitivity tandem quadrupole for quantification. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft technique ideal for LC coupling; the basic nitrogens on the pyridazine ring readily accept a proton. |

| Capillary Voltage | 3.0 kV | Optimizes the electrospray process. |

| Desolvation Temp | 450 °C | Aids in the efficient removal of solvent from droplets. |

| Scan Mode | Full Scan (m/z 50-250) for confirmation, MRM for quantification | Full scan to identify the protonated molecule; Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity in quantification. |

Part 3: Data Interpretation - Decoding the Mass Spectrum

The acquired mass spectrum is a chemical fingerprint. Proper interpretation requires an understanding of isotopic patterns and predictable fragmentation pathways.

Molecular Ion and Isotopic Signature

The most critical piece of information is the molecular ion region. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this compound will exhibit a characteristic M and M+2 ion cluster with an approximate intensity ratio of 3:1.

-

[M]⁺• (EI) or [M+H]⁺ (ESI): The ion corresponding to the molecule containing ³⁵Cl will appear at m/z 158.02.

-

[M+2]⁺• (EI) or [M+2+H]⁺ (ESI): The ion corresponding to the molecule containing ³⁷Cl will appear at m/z 160.02.

Observing this 3:1 isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

Predicted Adducts (ESI)

In ESI, other common adducts may be observed, especially if salts are present in the sample or mobile phase.

| Adduct | Adduct m/z (³⁵Cl) | Source |

| [M+H]⁺ | 159.03197 | PubChem[3] |

| [M+Na]⁺ | 181.01391 | PubChem[3] |

| [M+NH₄]⁺ | 176.05851 | PubChem[3] |

| [M+K]⁺ | 196.98785 | PubChem[3] |

Predicted Fragmentation Pathway (EI)

The fragmentation of pyridazine systems under EI has been studied and often involves cleavages of the heterocyclic ring.[9][10] For this compound, the fragmentation is likely initiated by the loss of stable neutral molecules or radicals from the ethoxy group, followed by ring fragmentation.

Sources

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 3. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. parchem.com [parchem.com]

- 5. What are the common ionization methods for GC/MS [scioninstruments.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. 3-Chloro-6-methoxypyridazine | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Chloro-6-ethoxypyridazine

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Chloro-6-ethoxypyridazine. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a detailed vibrational analysis of the closely related analogue, 3-Chloro-6-methoxypyridazine, to provide a robust and predictive interpretation. This approach, grounded in established spectroscopic principles and supported by computational data, offers valuable insights for researchers, scientists, and drug development professionals working with pyridazine derivatives.

Introduction: The Role of Infrared Spectroscopy in the Characterization of Pyridazine Derivatives

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. By probing the vibrational modes of chemical bonds, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall molecular architecture. For pyridazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, IR spectroscopy is crucial for confirming their synthesis, identifying potential impurities, and understanding their electronic and structural properties.

The vibrational spectrum of a pyridazine derivative is a complex interplay of the stretching and bending modes of its constituent functional groups, including the C-H, C=C, C=N, and C-N bonds of the pyridazine ring, as well as the vibrations of its substituents. In the case of this compound, the IR spectrum is expected to be characterized by the vibrational signatures of the chlorinated pyridazine ring and the ethoxy substituent.

Vibrational Analysis of 3-Chloro-6-methoxypyridazine: A Foundation for Interpretation

A comprehensive study on the Fourier Transform Infrared (FT-IR) and FT-Raman spectra of 3-Chloro-6-methoxypyridazine provides a solid foundation for understanding the vibrational characteristics of this class of compounds.[1] This study combines experimental measurements with Density Functional Theory (DFT) calculations to assign the observed vibrational bands to specific molecular motions.[1] The gas-phase IR spectrum of 3-Chloro-6-methoxypyridazine is also available through the NIST WebBook, further corroborating the vibrational analysis.[2]

Key Vibrational Modes of the Pyridazine Ring

The pyridazine ring gives rise to a series of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the ring are found in the 1600-1400 cm⁻¹ region and are often coupled. The in-plane and out-of-plane bending vibrations of the ring and its C-H bonds occur at lower wavenumbers.

Vibrational Modes of the Substituents

The substituents on the pyridazine ring have distinct vibrational signatures. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region. The methoxy group (-OCH₃) exhibits characteristic C-H stretching vibrations around 2950 and 2850 cm⁻¹, an asymmetric C-O-C stretching vibration around 1250 cm⁻¹, and a symmetric C-O-C stretching vibration near 1050 cm⁻¹.

Predicted Infrared Spectrum of this compound: An Extrapolative Analysis

By leveraging the detailed vibrational analysis of 3-Chloro-6-methoxypyridazine, we can predict the key features of the IR spectrum of this compound. The substitution of the methoxy group with an ethoxy group (-OCH₂CH₃) is expected to introduce additional vibrational modes associated with the methylene (-CH₂-) group, while the vibrations of the chlorinated pyridazine ring are anticipated to remain largely unperturbed.

Expected Similarities with 3-Chloro-6-methoxypyridazine

The vibrational modes associated with the 3-chloropyridazine core are expected to be very similar in both molecules. This includes:

-

Aromatic C-H stretching: In the 3100-3000 cm⁻¹ region.

-

Pyridazine ring stretching (C=C and C=N): In the 1600-1400 cm⁻¹ region.

-

C-Cl stretching: In the 800-600 cm⁻¹ region.

Expected Differences due to the Ethoxy Group

The primary differences in the IR spectrum will arise from the vibrations of the ethyl group in the ethoxy substituent:

-

C-H stretching: In addition to the methyl C-H stretching modes, new asymmetric and symmetric stretching vibrations from the methylene group will appear in the 2980-2860 cm⁻¹ range.

-

CH₂ scissoring: A characteristic bending vibration for the CH₂ group is expected around 1470-1450 cm⁻¹.

-

C-O-C stretching: The asymmetric C-O-C stretching vibration will likely be similar to the methoxy analogue, appearing around 1250 cm⁻¹. The symmetric stretch may shift slightly.

-

CH₂ wagging and twisting: These bending vibrations are expected in the 1350-1150 cm⁻¹ region.

-

C-C stretching: A weak C-C stretching vibration from the ethyl group may be observed around 1000-800 cm⁻¹.

Data Presentation: Vibrational Frequency Assignments

The following table summarizes the key experimental vibrational frequencies for 3-Chloro-6-methoxypyridazine and the predicted frequencies for this compound.

| Vibrational Mode | 3-Chloro-6-methoxypyridazine (Experimental, cm⁻¹)[1] | This compound (Predicted, cm⁻¹) |

| Aromatic C-H Stretch | ~3070 | ~3070 |

| Asymmetric CH₃ Stretch | ~2950 | - |

| Symmetric CH₃ Stretch | ~2850 | ~2870 |

| Asymmetric CH₂ Stretch | - | ~2975 |

| Symmetric CH₂ Stretch | - | ~2935 |

| Pyridazine Ring Stretch | ~1580, ~1470, ~1400 | ~1580, ~1470, ~1400 |

| CH₂ Scissoring | - | ~1460 |

| Asymmetric C-O-C Stretch | ~1260 | ~1260 |

| Symmetric C-O-C Stretch | ~1040 | ~1045 |

| C-Cl Stretch | ~680 | ~680 |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section provides a detailed, step-by-step methodology for acquiring a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials

-